p-Coumaryl alcohol p-Coumaryl alcohol Trans-p-coumaryl alcohol is 4-Hydroxycinnamyl alcohol with E-configuration of the propenyl double bond. It is one of the main monolignols. It has a role as a monolignol. It is a phenylpropanoid, a member of phenols and a 4-hydroxycinnamyl alcohol. It derives from an (E)-cinnamyl alcohol.
4-Coumaryl alcohol, also known as 4-hydroxycoumarin or trans-hppa, belongs to the class of organic compounds known as cinnamyl alcohols. These are aromatic alcohols containing a 3-phenylprop-2-en-1-ol moiety. 4-Coumaryl alcohol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 4-Coumaryl alcohol has been found in human testicle tissue. Within the cell, 4-coumaryl alcohol is primarily located in the cytoplasm. 4-Coumaryl alcohol participates in a number of enzymatic reactions. In particular, 4-coumaryl alcohol can be biosynthesized from (e)-cinnamyl alcohol. 4-Coumaryl alcohol is also a parent compound for other transformation products, including but not limited to, trans-coumaryl acetate, p-hydroxyphenyl lignin, and 4-hydroxy cinnamyl alcohol diacetate. Outside of the human body, 4-coumaryl alcohol can be found in a number of food items such as black-eyed pea, mango, jute, and okra. This makes 4-coumaryl alcohol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 3690-05-9
VCID: VC21340450
InChI: InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+
SMILES: C1=CC(=CC=C1C=CCO)O
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol

p-Coumaryl alcohol

CAS No.: 3690-05-9

Cat. No.: VC21340450

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

p-Coumaryl alcohol - 3690-05-9

CAS No. 3690-05-9
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
IUPAC Name 4-[(E)-3-hydroxyprop-1-enyl]phenol
Standard InChI InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+
Standard InChI Key PTNLHDGQWUGONS-OWOJBTEDSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/CO)O
SMILES C1=CC(=CC=C1C=CCO)O
Canonical SMILES C1=CC(=CC=C1C=CCO)O
Melting Point 213.5°C

Chemical Properties and Structure

Basic Identification and Properties

p-Coumaryl alcohol is identified by several key parameters that define its chemical identity and physical characteristics:

PropertyValue
CAS Number3690-05-9
Molecular FormulaC9H10O2
Molecular Weight150.17
IUPAC Name4-[(1E)-3-hydroxyprop-1-en-1-yl]phenol
Melting Point124 °C
Boiling Point323.5±22.0 °C (Predicted)
Density1.188±0.06 g/cm³ (Predicted)
Storage ConditionRefrigerator
SolubilitySlightly soluble in DMSO and Methanol
pKa9.95±0.30 (Predicted)
Physical FormSolid
ColorWhite to Off-White

The compound contains a hydroxyl-substituted phenyl ring connected to a hydroxylated propenyl side chain, with the double bond in the E-configuration .

Structural Characteristics

The chemical structure of p-coumaryl alcohol is characterized by a 4-hydroxyphenyl group attached to a 3-hydroxyprop-1-ene moiety. This arrangement gives the compound its unique reactivity profile, particularly at the propenyl double bond and the hydroxyl groups . The E-configuration of the propenyl double bond is significant for its biological function and reactivity patterns .

Trans-p-coumaryl alcohol is specifically the 4-Hydroxycinnamyl alcohol with E-configuration of the propenyl double bond, which is the predominant form found in nature and studied in research contexts .

Symbol (GHS)GHS07
Signal WordWarning
Hazard StatementsH315-H319-H335
Precautionary StatementsP261-P280-P280-P302+P352-P304+P340+P312-P305+P351+P338

These safety classifications indicate that the compound may cause skin and eye irritation and may cause respiratory irritation . Proper protective equipment and handling procedures should be employed when working with this compound.

Biochemical Significance

Role in Lignin Biosynthesis

p-Coumaryl alcohol serves as a key building block in the formation of lignin, a complex polymer that provides structural support and defense mechanisms in plants . The biosynthesis of p-coumaryl alcohol involves the phenylpropanoid pathway, where enzymes known as cinnamyl alcohol dehydrogenases (CADs) convert cinnamaldehyde to p-coumaryl alcohol, representing the final step in monolignol biosynthesis .

When incorporated into lignin polymers, p-coumaryl alcohol forms the p-hydroxyphenyl (H) units of lignin, which alongside guaiacyl (G) and syringyl (S) units, contribute to the structural diversity and mechanical properties of plant cell walls . The relative abundance of these units varies across plant species and tissues, influencing lignin composition and properties.

Classification and Biochemical Relationships

p-Coumaryl alcohol belongs to several nested classes of organic compounds:

Classification LevelCategory
KingdomOrganic compounds
Super ClassPhenylpropanoids and polyketides
ClassCinnamyl alcohols
Direct ParentCinnamyl alcohols
Molecular FrameworkAromatic homomonocyclic compounds

This classification highlights the compound's relationship to other phenylpropanoids and its structural characteristics as a cinnamyl alcohol containing a 3-phenylprop-2-en-1-ol moiety .

Spectroscopic Data and Structural Analysis

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial insights into the structural confirmation of p-coumaryl alcohol. The following tables present the chemical shift assignments for carbon (¹³C) and hydrogen (¹H) atoms in the molecule, based on data from the Biological Magnetic Resonance Data Bank (BMRB):

Carbon-13 NMR Chemical Shifts (Set 1)

Atom IDAuthor NomenclatureChemical Shift (ppm)Ambiguity Code
C7G63.471
C53116.191
C65116.191
C1B127.671
C142128.331
C156128.331
C81129.731
C2A130.291
C94157.781

Proton NMR Chemical Shifts (Set 1)

Atom IDAuthor NomenclatureChemical Shift (ppm)Ambiguity Code
H18G4.201
H19G4.201
H12B6.211
H13A6.511
H1636.801
H1756.801
H1427.311
H1567.311

Alternative Carbon-13 NMR Chemical Shifts (Set 2)

Atom IDAuthor NomenclatureChemical Shift (ppm)Ambiguity Code
C1G61.661
C23115.281
C95115.281
C10B127.061
C52127.271
C66127.271
C31127.861
C4A128.641
C134156.701

These spectroscopic data were collected under specific experimental conditions (Sample in DMSO, reference: TMS, temperature: 298K) and provide valuable reference information for structural verification and analysis of p-coumaryl alcohol .

Structural Identifiers

For computational chemistry and database searching, the following structural identifiers are used for p-coumaryl alcohol:

Identifier TypeValue
InChIInChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+
InChI KeyPTNLHDGQWUGONS-OWOJBTEDSA-N
Isomeric SMILESOC\C=C\C1=CC=C(O)C=C1
Average Molecular Weight150.1745
Monoisotopic Molecular Weight150.068079564

These identifiers enable precise structural representation across different chemical databases and computational tools .

Research Applications and Reaction Chemistry

Reactions with Hydroxyl Radicals

Recent research has investigated the reactions of p-coumaryl alcohol with hydroxyl radicals, which has relevance to both atmospheric chemistry and lignin degradation processes. A comprehensive potential energy surface (PES) analysis of the OH + p-CMA reaction using various DFT and ab initio protocols revealed significant insights into reaction pathways and intermediate products .

The study demonstrated that since p-coumaryl alcohol contains both an alkyl OH-group and a side-chain double bond, its reactions with hydroxyl radicals can serve as a relevant model for reactions of unsaturated alcohols to form various oxygenates including polyhydric alcohols . The identified pathways suggest alternatives to previously known radical reactions.

Of particular interest are the roaming-like low-energy dehydration reactions that generate a variety of O- and C-centered intermediate radicals, which primarily transform into phenolic compounds observed in pyrolysis experiments . Several concerted unimolecular decomposition pathways for p-coumaryl alcohol were also revealed, such as the migration of terminal OH-group, and/or its splitting over the ipso-C and ortho-C atoms of the benzene ring to form bicyclic oxispiro- and chromene compounds represented in natural lignin .

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)
Sigma-AldrichPHL82506p-Coumaroyl alcohol phyproof Reference Substance10mg$584
TRCC755420p-Coumaryl Alcohol2.5g$1390
Biosynth CarbosynthFC145653p-Coumaryl alcohol10mg$360
American Custom Chemicals CorporationCHM01559654-[(E)-3-HYDROXY-1-PROPENYL]PHENOL 95.00%5MG$633.99
Biosynth CarbosynthFC145653p-Coumaryl alcohol25mg$700

These pricing data indicate the specialized nature of this compound in research contexts .

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